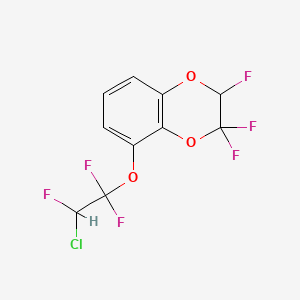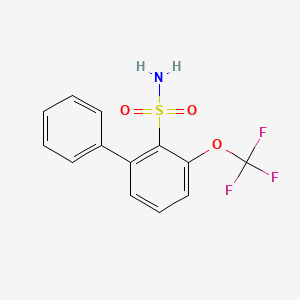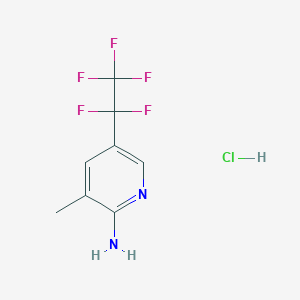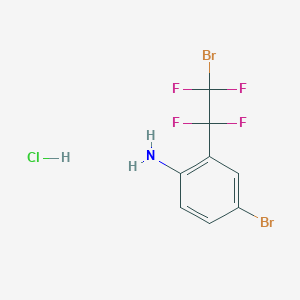
4-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride is an organic compound that features both bromine and fluorine atoms attached to an aniline core This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride typically involves multiple steps:
Bromination: The starting material, aniline, undergoes bromination to introduce bromine atoms at specific positions on the aromatic ring. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Fluorination: The introduction of fluorine atoms is often carried out using tetrafluoroethylene (C₂F₄) under controlled conditions. This step requires careful handling due to the reactivity of fluorine-containing reagents.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride can undergo various types of chemical reactions:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are common.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
科学研究应用
4-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 4-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms can enhance binding affinity and specificity, influencing the compound’s activity. The exact pathways depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-Bromo-2-(trifluoromethyl)aniline hydrochloride: Similar in structure but with a trifluoromethyl group instead of a tetrafluoroethyl group.
2-Bromo-4-fluoroaniline hydrochloride: Contains fewer halogen atoms, leading to different reactivity and applications.
4-Chloro-2-(2-chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride: Chlorine atoms instead of bromine, affecting its chemical properties.
Uniqueness
4-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride is unique due to the combination of bromine and fluorine atoms, which can significantly alter its reactivity and potential applications compared to similar compounds. The presence of multiple halogens can enhance its stability and reactivity in specific chemical reactions.
属性
IUPAC Name |
4-bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F4N.ClH/c9-4-1-2-6(15)5(3-4)7(11,12)8(10,13)14;/h1-3H,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPQHXDGDZWORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(C(F)(F)Br)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(oxy)]dibenzoic acid disodium salt](/img/structure/B6312110.png)
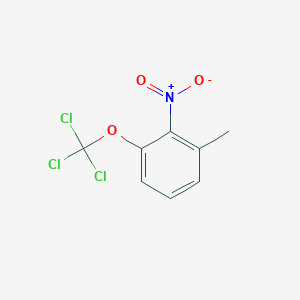
![2-[3,5-Bis(trifluoromethyl)phenyl]-1-morpholin-4-yl-ethanethione](/img/structure/B6312135.png)
